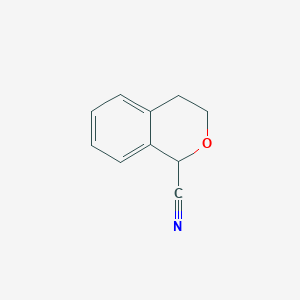

Isochroman-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLGORVIXMZQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isochroman 1 Carbonitrile

Direct Cyanation Approaches to Isochroman-1-carbonitrile

Direct approaches focus on the functionalization of a C(sp³)-H bond at the benzylic C1 position of a pre-formed isochroman (B46142) ring. These methods are advantageous due to their atom economy and reduction of synthetic steps.

A significant advancement in C-H functionalization is the development of metal-free protocols. One such method employs cyanobenziodoxolones, which serve as both the cyanating agent and the oxidant. rsc.orgbit.edu.cn This approach allows for the direct conversion of unactivated C(sp³)-H bonds in substrates like ethers to the corresponding nitriles in moderate to high yields. rsc.orgresearchgate.net For substrates such as isochroman, which is a cyclic ether, the reaction is believed to proceed through a free radical pathway. rsc.orgresearchgate.net The cyanobenziodoxolone reagent initiates the reaction, leading to the formation of a radical at the C1 position of the isochroman, which is then trapped by a cyano source to yield Isochroman-1-carbonitrile. rsc.org

Table 1: Key Features of Metal-Free C(sp³)-H Cyanation

| Feature | Description |

|---|---|

| Reagent Type | Hypervalent iodine reagents (Cyanobenziodoxolones) |

| Dual Function | Acts as both oxidant and cyano source rsc.orgbit.edu.cn |

| Catalyst | Metal-free rsc.org |

| Substrate Scope | Alkanes, ethers, tertiary amines rsc.orgresearchgate.net |

| Mechanism (for Ethers) | Free radical pathway rsc.orgresearchgate.net |

Inspired by natural photo-induced processes, a dual catalytic system using visible light has been developed for C(sp³)-H cyanation. nih.govarmchemfront.com This method utilizes a hybrid system composed of an iridium photoredox catalyst and a phosphate (B84403) organocatalyst, activated by blue light irradiation. rmit.edu.vn The proposed mechanism involves the one-electron photooxidation of a phosphate salt to generate a phosphate radical. nih.govresearchgate.net This radical then acts as a hydrogen-atom-transfer (HAT) catalyst, abstracting a hydrogen atom from the C1 position of isochroman to form a nucleophilic carbon radical. nih.govarmchemfront.com This radical is subsequently trapped by a cyano radical source, such as tosyl cyanide (TsCN), to produce the final C-H cyanation product, Isochroman-1-carbonitrile. nih.govarmchemfront.com This technique is noted for its high functional-group tolerance. nih.govresearchgate.net

Table 2: Components of Visible-Light Photoredox Cyanation System

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs visible light to initiate electron transfer | Iridium-based complex rmit.edu.vn |

| Hybrid Catalyst | Generates radical for hydrogen atom transfer | Phosphate salt nih.govarmchemfront.com |

| Cyano Source | Provides the nitrile group | Tosyl Cyanide (TsCN) nih.govarmchemfront.com |

| Energy Source | Excites the photocatalyst | Blue LED light rmit.edu.vn |

Indirect Synthesis of Isochroman-1-carbonitrile via Precursors

Indirect methods involve the synthesis of an isochroman derivative that is subsequently converted to the target nitrile. These multi-step sequences offer flexibility and access to a wider range of substituted analogs.

One indirect route begins with the oxidation of the isochroman ring at the C1 position. The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis, often employing reagents like potassium dichromate(VI) or chromium trioxide. organic-chemistry.orglibretexts.org In the context of isochroman, oxidation can be achieved using systems like [bis(trifluoroacetoxy)iodo]benzene (B57053) as a stoichiometric oxidant in conjunction with an organocatalyst. organic-chemistry.org This would convert the C1 position into a carboxylic acid, yielding isochroman-1-carboxylic acid.

Once isochroman-1-carboxylic acid is formed, it can be transformed into Isochroman-1-carbonitrile through standard functional group interconversions. A common method involves converting the carboxylic acid to a primary amide, which is then dehydrated to the nitrile. This can be accomplished by first activating the carboxylic acid (e.g., as an acid chloride) followed by reaction with ammonia (B1221849), and then treating the resulting amide with a dehydrating agent.

The synthesis of the isochroman heterocyclic system itself is a critical step in many indirect routes. nih.govdoaj.org Various cyclization strategies have been developed to construct this ring. One common approach involves the reaction of 2-phenylethyl alcohol with paraformaldehyde in the presence of an acid like concentrated hydrochloric acid, which leads to the formation of the isochroman ring. chemicalbook.com Another modern strategy employs a palladium(II)/bis-sulfoxide catalyzed allylic C-H oxidation of terminal olefins, which can furnish the isochroman motif. nih.gov Additionally, thermal cyclization conditions have been reported for the synthesis of specific isochroman derivatives, avoiding the need for a Lewis acid catalyst in some cases. google.com These methods produce the core isochroman structure, which can then be subjected to direct cyanation (as described in section 2.1) or other functionalization to install the nitrile group at the C1 position.

Friedel-Crafts reactions, a cornerstone of aromatic chemistry, provide a powerful tool for constructing the isochroman ring system. wikipedia.orgnih.gov Intramolecular Friedel-Crafts reactions are particularly useful for this purpose. For instance, a Lewis acid-catalyzed tandem reaction involving the ring-opening of an oxirane followed by an intramolecular Friedel-Crafts cyclization has been shown to produce isochromanones. thieme-connect.comscience.gov An isochromanone, which contains a ketone at the C1 position, is a valuable precursor to Isochroman-1-carbonitrile. The ketone can be converted into the nitrile through several methods, such as the formation of a cyanohydrin followed by deoxygenation. Friedel-Crafts alkylation and acylation reactions are fundamental electrophilic aromatic substitution processes that enable the attachment of substituents to an aromatic ring, which is the key step in the ring-closing phase of these syntheses. wikipedia.orgmasterorganicchemistry.com

Advanced Synthetic Transformations for the Isochroman-1-carbonitrile Core

The synthesis of isochroman-1-carbonitrile and its derivatives can be achieved through a variety of advanced chemical transformations. These methods offer different levels of efficiency, stereocontrol, and functional group tolerance, providing a versatile toolbox for organic chemists.

Nucleophilic Substitution Reactions in Isochroman Synthesis

Intramolecular nucleophilic substitution is a fundamental and effective strategy for the construction of the isochroman ring system. This approach typically involves the cyclization of a suitably functionalized precursor containing both a nucleophile and a leaving group. youtube.compressbooks.pub The formation of five- and six-membered rings through such intramolecular pathways is generally favored due to thermodynamic stability. masterorganicchemistry.com

In the context of isochroman synthesis, the nucleophile is typically a hydroxyl group, which attacks an electrophilic carbon center to form the characteristic cyclic ether. organic-chemistry.org The electrophile is often an alkyl halide or a species generated in situ. While direct synthesis of isochroman-1-carbonitrile via a one-step intramolecular nucleophilic substitution is not extensively documented, a two-step approach is highly plausible. This would involve the initial formation of an isochroman with a suitable leaving group at the 1-position, followed by a nucleophilic substitution with a cyanide source.

For instance, an intramolecular reaction can be initiated by the deprotonation of a hydroxyl group to form a more potent alkoxide nucleophile. youtube.com This alkoxide can then displace a leaving group, such as a halide or a tosylate, on the same molecule to forge the cyclic ether linkage. The rate and efficiency of these cyclizations are influenced by factors such as ring size to be formed and the conformational rigidity of the precursor molecule. organic-chemistry.org

| Reaction Type | Nucleophile | Electrophile | Key Features |

| Intramolecular SN2 | Alkoxide | Alkyl Halide/Tosylate | Formation of a new C-O bond, leading to a cyclic ether. Favored for 5- and 6-membered rings. |

| Intramolecular SN1 | Alcohol | Tertiary Alkyl Halide | Proceeds through a carbocation intermediate, potentially leading to a racemic mixture of products. pressbooks.pub |

Cross-Dehydrogenative Coupling Strategies Leading to Isochromans

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. acs.orgrsc.org This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. nih.gov In the synthesis of isochromans, CDC reactions are particularly useful for the functionalization of the C1 position.

Various transition metals, including copper, iron, and rhodium, have been successfully employed to catalyze CDC reactions involving isochromans. rsc.orgmdpi.comrsc.org These reactions typically proceed via the generation of a reactive intermediate at the benzylic position of the isochroman, which then couples with a suitable nucleophile.

An electrochemical approach to CDC has also been developed, offering a mild and oxidant-free method for the synthesis of α-substituted isochromans. acs.org This method utilizes methanesulfonic acid as both an electrolyte and a catalyst, providing a convenient and environmentally friendly process. acs.org

| Catalyst System | Coupling Partner | Key Features | Reference |

| Copper-based | 1,3-Dicarbonyl compounds | Highly diastereoselective, affording tricyclic chromane (B1220400) products. | rsc.org |

| Iron-based | Various C-H bonds | Utilizes an inexpensive and abundant metal catalyst. | nih.govmdpi.com |

| Rhodium-based | Various C-H bonds | Effective for C-C bond formation under oxidative conditions. | rsc.org |

| Electrochemical | Unactivated ketones | High atom economy, chemical oxidant-free, and mild conditions. | acs.org |

Asymmetric Synthesis Approaches to Chiral Isochromans

The development of asymmetric methods for the synthesis of chiral isochromans is of great importance, as the stereochemistry of these compounds can significantly influence their biological activity. researchgate.net Chiral catalysts, including transition metal complexes and organocatalysts, have been instrumental in achieving high levels of enantioselectivity in isochroman synthesis. hilarispublisher.comnih.gov

Transition metal catalysts, particularly those based on palladium and rhodium, have been widely used in asymmetric C-H activation and insertion reactions to generate chiral isochromans. acs.orgacs.org These catalysts often employ chiral ligands that create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. hilarispublisher.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isochromans. rsc.orgrsc.org Chiral small molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity under mild conditions. youtube.com These catalysts often operate through the formation of chiral intermediates, such as enamines or iminium ions, which then undergo stereoselective transformations.

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Rhodium Catalyst | C-H Insertion | High enantioselectivity in the formation of the isochroman ring. | acs.orgacs.org |

| Chiral Palladium Catalyst | C-H Activation | Effective for the asymmetric functionalization of isochromans. | researchgate.net |

| Chiral Organocatalyst | Domino Reactions | Enantioselective synthesis of highly functionalized isochromans. | researchgate.netrsc.org |

Multi-Component Reactions Incorporating Carbonitrile Functionality

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. rsc.orgresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly versatile for the synthesis of complex molecules, including heterocycles. nih.govwikipedia.orgorganic-chemistry.org

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.org

While the direct synthesis of isochroman-1-carbonitrile via a standard Ugi or Passerini reaction has not been explicitly reported, these methodologies can be adapted to produce isocoumarin (B1212949) derivatives, which are structurally related to isochromans. nih.govacs.org For instance, the Ugi reaction of 2-formylbenzoic acid, an amine, and an isocyanide can lead to the formation of 1H-isochromen-1-ones (isocoumarins). researchgate.net Conceptually, a subsequent reduction and introduction of the nitrile functionality could lead to the target molecule.

The versatility of MCRs allows for the generation of large libraries of compounds for biological screening. wikipedia.org The ability to incorporate a wide range of starting materials makes MCRs a powerful tool in drug discovery and materials science. frontiersin.org

| Reaction | Components | Product Type | Relevance to Isochroman Synthesis |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy amide | Can be used to synthesize isocoumarin precursors. wikipedia.orgnih.govacs.org |

| Ugi Reaction | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Bis-amide | Can be adapted to produce isocoumarins. wikipedia.orgresearchgate.net |

Reactivity and Transformational Chemistry of Isochroman 1 Carbonitrile

Reactions at the Carbonitrile Functionality (e.g., Hydrolysis, Reduction)

The carbonitrile (CN) group in isochroman-1-carbonitrile is a versatile functional handle that can undergo a variety of chemical transformations characteristic of nitriles. These reactions primarily involve nucleophilic attack at the electrophilic carbon atom of the C≡N triple bond.

Hydrolysis: The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or their derivatives. This transformation can be catalyzed by either acid or base. chemguide.co.uk Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. libretexts.org The reaction proceeds through the initial formation of an amide intermediate (isochroman-1-carboxamide), which is subsequently hydrolyzed to the corresponding carboxylic acid (isochroman-1-carboxylic acid) and an ammonium (B1175870) salt. chemistrysteps.comlumenlearning.com

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkaline solution, like sodium hydroxide (B78521). This process also goes through an amide intermediate but yields a carboxylate salt (e.g., sodium isochroman-1-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid from the alkaline hydrolysis, the resulting solution must be acidified in a subsequent step. libretexts.org

Table 1: Hydrolysis of Isochroman-1-carbonitrile

| Reaction | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | Heat, aq. H₃O⁺ (e.g., HCl) | Isochroman-1-carboxamide | Isochroman-1-carboxylic acid |

Reduction: The carbonitrile group can be reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation. youtube.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org An initial hydride attack forms an imine anion intermediate, which undergoes a second hydride addition. libretexts.org Subsequent quenching of the reaction with water protonates the resulting dianion to yield isochroman-1-methanamine. libretexts.orglibretexts.org

Table 2: Reduction of Isochroman-1-carbonitrile

| Reagent | Product |

|---|

Reactions Involving the Isochroman (B46142) Ring System of Isochroman-1-carbonitrile

The isochroman ring system provides additional sites for chemical modification, including the benzylic C1 position, the aromatic ring, and the heterocyclic ether linkage.

The benzylic C1 position of the isochroman ring is susceptible to oxidation. While direct oxidation of isochroman-1-carbonitrile is not extensively documented, the oxidation of the parent isochroman scaffold to isochromanone is a well-established transformation. thieme-connect.com This suggests that under suitable oxidative conditions, the C-CN bond in isochroman-1-carbonitrile could potentially be cleaved to form isochroman-1-one. Methods for the oxidation of isochromans often utilize reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) in conjunction with an organocatalyst. organic-chemistry.org The oxidative transformation of the benzylic carbon is a highly effective method for synthesizing isochromans functionalized at the α-position relative to the oxygen atom. thieme-connect.com

Direct, single-step reduction of the nitrile group in isochroman-1-carbonitrile to a hydroxymethyl group (to form isochroman-1-methanol) is not a standard transformation. As detailed in section 3.1, the characteristic reduction product of a nitrile is a primary amine.

The synthesis of isochroman-1-methanol from isochroman-1-carbonitrile would necessitate a multi-step approach. The most common pathway would involve:

Hydrolysis of the nitrile to isochroman-1-carboxylic acid (as described in section 3.1).

Reduction of the resulting carboxylic acid using a strong reducing agent like LiAlH₄ to yield isochroman-1-methanol.

Substitution reactions can occur at either the C1 position or on the aromatic portion of the isochroman ring.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isochroman system can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is directed by the existing substituents: the ether oxygen and the alkyl portion of the heterocyclic ring. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8). lkouniv.ac.in The alkyl ring is also weakly activating. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to yield primarily 6- and 8-substituted isochroman-1-carbonitrile derivatives. masterorganicchemistry.comyoutube.com The reaction proceeds via a positively charged intermediate known as an arenium ion. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 6-Bromo-isochroman-1-carbonitrile and 8-Bromo-isochroman-1-carbonitrile |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-isochroman-1-carbonitrile and 8-Nitro-isochroman-1-carbonitrile |

Substitution at C1: Nucleophilic substitution directly at the C1 position of isochroman-1-carbonitrile, displacing the nitrile group, is challenging. However, related transformations on the isochroman ring have been reported. For instance, after oxidizing isochroman to an oxocarbenium ion intermediate, nucleophiles like Grignard reagents or amides can be added to form C1-substituted isochroman derivatives. organic-chemistry.org

The isochroman ring, particularly the ether linkage, can be cleaved under certain conditions. nih.govnih.gov Reductive ring-opening of isochroman derivatives can be achieved using reagents like triethylsilane in the presence of a strong acid, yielding substituted alcohol products. nih.gov Furthermore, selective ring-opening amination of isochromans has been developed, which involves the precise cleavage of C-C bonds under mild, transition-metal-free conditions to produce o-aminophenethyl alcohols. nih.govresearchgate.net These methodologies highlight the potential for the isochroman-1-carbonitrile ring to be opened, providing access to highly functionalized, acyclic aromatic compounds.

Carbocation rearrangements, such as alkyl shifts or ring expansions, are also known in related systems, typically occurring when a carbocation is formed adjacent to a strained ring or a quaternary carbon. masterorganicchemistry.com While less common for the stable isochroman system, the formation of an oxocarbenium ion at C1 under strongly acidic conditions could potentially trigger rearrangement pathways. nih.govwiley-vch.de

Radical-Mediated Transformations Involving Isochroman-1-carbonitrile

Radical chemistry offers alternative pathways for the functionalization of the isochroman scaffold. researchgate.net Research has shown that the C1 benzylic position of isochroman is susceptible to hydrogen atom abstraction to form a carbon-centered radical. thieme-connect.comresearchgate.net This radical can then be trapped by various radicalophiles. For instance, nitroxyl (B88944) radicals like TEMPO have been used as catalysts to mediate oxidative C-N bond formation at the C1 position of isochroman. thieme-connect.com In this process, a nitroxyl radical catalyst generates an oxoammonium ion, which abstracts a hydride from the C1 position to form an oxocarbenium ion, which is then trapped by a nitrogen nucleophile. thieme-connect.com

While isochroman-1-carbonitrile itself lacks a hydrogen atom at the C1 position for direct abstraction, the established reactivity of the isochroman ring at this site is significant. Radical reactions involving isochroman-1-carbonitrile could potentially proceed via addition of a radical to the nitrile group or by targeting other C-H bonds on the ring system under specific conditions. beilstein-journals.org

Electrophilic and Nucleophilic Reactivity of the Isochroman-1-carbonitrile Scaffold

The reactivity of isochroman-1-carbonitrile is characterized by the interplay of the isochroman ring system and the nitrile functional group. This duality allows for a range of chemical transformations, involving both electrophilic and nucleophilic partners. The electron-rich aromatic ring and the oxygen heteroatom influence the reactivity of the heterocyclic core, while the cyano group at the C1 position offers a distinct site for chemical modification.

Electrophilic Reactivity

The isochroman-1-carbonitrile scaffold can undergo electrophilic attack at two principal locations: the nitrogen atom of the nitrile group and the aromatic ring of the isochroman moiety.

The lone pair of electrons on the nitrogen atom of the nitrile group imparts weak basicity, allowing it to react with strong electrophiles. One notable example of this reactivity is the Ritter reaction, where nitriles react with carbocations generated from alcohols or alkenes in the presence of a strong acid. nrochemistry.comwikipedia.orgchemistry-reaction.comorganic-chemistry.org In the context of isochroman-1-carbonitrile, this reaction would proceed via the formation of a nitrilium ion intermediate upon attack by a carbocation, which is subsequently hydrolyzed to yield an N-alkyl amide. chemistry-reaction.com This transformation provides a valuable method for the introduction of an amide functional group at the C1 position.

Nucleophilic Reactivity

The primary sites for nucleophilic attack on the isochroman-1-carbonitrile molecule are the electrophilic carbon atom of the nitrile group and the C1 position of the isochroman ring.

The carbon atom of the nitrile group is electrophilic and can be attacked by a variety of nucleophiles. A common reaction is the hydrolysis of the nitrile to a carboxylic acid or an amide. This can be achieved under either acidic or alkaline conditions. researchgate.net Alkaline hydrolysis typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt after a series of steps. researchgate.netyoutube.com

Another important nucleophilic reaction at the nitrile group is its reduction to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. scispace.comnih.govorganic-chemistry.orgresearchgate.netthieme-connect.de This transformation is a valuable synthetic tool for introducing an aminomethyl group at the C1 position of the isochroman ring.

Furthermore, the C1 position of the isochroman ring itself can be susceptible to nucleophilic substitution, particularly if a suitable leaving group is present or can be generated in situ. While isochroman-1-carbonitrile itself does not possess an inherent leaving group at C1, derivatives could be synthesized to facilitate such reactions. For instance, if the nitrile group were to be replaced by a halogen, nucleophilic substitution at this benzylic position would be feasible. quora.com

The following tables summarize the potential electrophilic and nucleophilic reactions of the isochroman-1-carbonitrile scaffold based on the reactivity of analogous structures.

Table 1: Potential Electrophilic Reactions of Isochroman-1-carbonitrile

| Reaction Type | Reagents | Product Type |

| Ritter Reaction | R-OH or Alkene, H₂SO₄ | N-Alkyl Isochroman-1-carboxamide |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl-substituted Isochroman-1-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted Isochroman-1-carbonitrile |

Table 2: Potential Nucleophilic Reactions of Isochroman-1-carbonitrile

| Reaction Type | Reagents | Product Type |

| Alkaline Hydrolysis | NaOH, H₂O | Isochroman-1-carboxylic acid |

| Reduction | LiAlH₄ or H₂, Catalyst | (Isochroman-1-yl)methanamine |

| Nucleophilic Substitution (at C1 of a derivative) | Nu⁻ (on a C1-halide derivative) | 1-Substituted Isochroman |

Mechanistic Investigations of Isochroman 1 Carbonitrile Reactions

Elucidation of Reaction Pathways

The formation of the C1-cyano group on the isochroman (B46142) scaffold can be achieved through various transformations, each governed by a distinct reaction mechanism. The nature of the starting materials, reagents, and reaction conditions dictates whether the pathway is radical, ionic, or concerted.

Radical-mediated C(sp³)-H cyanation represents a direct and atom-economical approach to synthesizing isochroman-1-carbonitrile from the parent isochroman. This pathway typically involves the generation of a radical at the C1 position, which is benzylic and adjacent to an oxygen atom, making it particularly susceptible to hydrogen atom abstraction (HAT).

In one studied approach, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is used to initiate the radical process. researchgate.net Control experiments have been conducted to determine the source of the cyanide group. When oxidants lacking a cyanide group, such as o-chloranil, were used in place of DDQ, the desired cyanated products were still formed, suggesting that the oxidant's primary role is to facilitate the radical formation rather than acting as the cyanide source. researchgate.net Further investigations, noting that product distribution is sensitive to the amount of isocyanide present, have pointed to the isocyanide as the "CN" source. researchgate.net

The general mechanism is believed to proceed as follows:

Initiation: An initiator, often generated from an oxidant or through photoredox catalysis, abstracts a hydrogen atom from the C1 position of isochroman. nih.gov

Radical Formation: This HAT step generates a resonance-stabilized isochroman-1-yl radical.

Cyanation: The radical intermediate is then trapped by a cyanide source to yield isochroman-1-carbonitrile.

| Step | Description | Key Intermediates/Reagents |

| Initiation | Generation of a radical species capable of hydrogen atom abstraction (HAT). | Oxidant (e.g., DDQ), Photoredox Catalyst |

| Propagation | Abstraction of the C1-hydrogen from isochroman to form a stabilized radical. | Isochroman, Isochroman-1-yl radical |

| Termination | Trapping of the isochroman-1-yl radical by a cyanide source. | Isocyanide, Isochroman-1-carbonitrile |

This table outlines the proposed steps in the radical C(sp³)-H cyanation of isochroman.

Ionic pathways to isochroman-1-carbonitrile typically proceed through a key oxocarbenium ion intermediate. wikipedia.orgyoutube.com An oxocarbenium ion is a resonance-stabilized cation where the positive charge is delocalized between a carbon atom and an adjacent oxygen atom, which can be represented by both a carbenium ion and an oxonium ion resonance structure. wikipedia.org This delocalization provides significant stability.

In the context of the isochroman system, an oxocarbenium ion (also known as a glycosylium ion in carbohydrate chemistry) is formed by the departure of a leaving group from the C1 position. cazypedia.org For example, treatment of an isochroman-1-ol or a related derivative with a Lewis acid or Brønsted acid can facilitate the loss of the leaving group (e.g., water) to generate the isochromanyl-1-ylium ion.

Key features of this mechanism include:

Planar Intermediate: The resulting oxocarbenium ion possesses a planar structure around the C1, O2, and C8a atoms due to the C1=O2 double bond character. cazypedia.org

Nucleophilic Attack: This planar intermediate is a potent electrophile and can be attacked by a nucleophile, such as a cyanide source (e.g., trimethylsilyl (B98337) cyanide), from either the α or β face. youtube.comnih.gov

Stereochemical Outcome: The stereochemical outcome of the reaction (i.e., the ratio of diastereomers) depends on the relative accessibility of the two faces of the planar cation, which can be influenced by steric hindrance from the substrate itself or by the presence of chiral catalysts. nih.gov

A concerted pathway involves the simultaneous formation of the new C-CN bond and the breaking of the C-leaving group bond in a single transition state, without the formation of a discrete reaction intermediate. This is characteristic of an SN2 mechanism. While ionic SN1-like mechanisms involving oxocarbenium ions are common for isochroman systems, a concerted SN2 pathway is also theoretically possible under specific conditions. nih.govnih.gov

A concerted mechanism would be favored by:

A strong, unhindered cyanide nucleophile.

A good leaving group at the C1 position.

A solvent that does not favor the formation of ionic intermediates.

Distinguishing between a stepwise (SN1) and a concerted (SN2) mechanism often requires detailed kinetic studies and computational transition state analysis. nih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying the energy barriers for both pathways. A concerted pathway is characterized by a single transition state connecting reactants and products, whereas a stepwise pathway involves an intermediate (the oxocarbenium ion) that resides in a local energy minimum between two transition states. nih.gov For many related systems, the reaction mechanism is not strictly SN1 or SN2 but exists on a continuum between these two extremes, often involving ion pairs. nih.govnih.gov

Role of Catalysis in Mechanistic Control

Catalysts play a pivotal role in directing the mechanism of isochroman-1-carbonitrile synthesis, often enhancing reaction efficiency, selectivity, and control over the reaction pathway.

Transition metals, particularly copper and iron, are frequently employed to catalyze C-H functionalization reactions. In the context of C(sp³)-H cyanation of isochroman, a metal catalyst can control the radical mechanism by mediating the key steps of radical generation and propagation.

A plausible mechanism for a copper-catalyzed process involves a Cu(I)/Cu(II) catalytic cycle. acs.org

Oxidation: A Cu(I) species can react with an oxidant (e.g., a peroxide) to generate a Cu(II) species and a reactive radical.

Hydrogen Abstraction: This radical initiates the process by abstracting the C1-hydrogen from isochroman.

Reductive Functionalization: The resulting isochroman-1-yl radical can be trapped by a cyanide ligand coordinated to the Cu(II) center, followed by reductive elimination to form the C-CN bond and regenerate the Cu(I) catalyst.

| Catalyst Type | Plausible Role in Mechanism | Key Mechanistic Steps |

| Copper (Cu) | Mediates a radical pathway via a Cu(I)/Cu(II) redox cycle. | Single Electron Transfer (SET), Reductive Elimination |

| Iron (Fe) | Can facilitate radical generation and stabilize radical intermediates. acs.org | Fenton-type chemistry, Radical stabilization |

This table summarizes the roles of common metal catalysts in the synthesis of isochroman-1-carbonitrile.

Organocatalysis offers a metal-free alternative for controlling reaction mechanisms, particularly for ionic pathways. Chiral organocatalysts can induce enantioselectivity in the formation of isochroman-1-carbonitrile.

Two primary modes of organocatalytic activation are relevant:

Brønsted Acid Catalysis: A chiral Brønsted acid can protonate a precursor such as an isochroman-1-ol. This protonation turns the hydroxyl group into a better leaving group (water), facilitating its departure to form an oxocarbenium ion. The chiral counter-anion of the Brønsted acid remains associated with the cation, forming a chiral ion pair that directs the subsequent nucleophilic attack of the cyanide source from a specific face, thereby controlling the stereochemistry.

Lewis Base Catalysis: A Lewis basic organocatalyst can activate the cyanide source (e.g., TMSCN), increasing its nucleophilicity and facilitating its attack on an electrophilic C1 carbon of the isochroman system.

These catalytic systems allow for precise control over the reaction environment, influencing whether the mechanism proceeds through tightly associated ion pairs or more dissociated intermediates.

Electrochemical Approaches and Associated Mechanisms

Electrochemical methods offer a powerful lens for probing reaction mechanisms by studying electron transfer processes. For a molecule like isochroman-1-carbonitrile, techniques such as cyclic voltammetry (CV) would be instrumental in determining its redox potentials and identifying potential reactive intermediates.

In a hypothetical electrochemical study, isochroman-1-carbonitrile would be analyzed in a suitable solvent with a supporting electrolyte. The resulting voltammogram could reveal oxidative and reductive events. For instance, an irreversible oxidation wave might suggest that the molecule undergoes oxidation to form an unstable radical cation, which then rapidly engages in subsequent chemical reactions. The mechanism could proceed via a single-electron transfer (SET) from the isochroman moiety, likely the oxygen atom, to the anode to generate a radical cation. This intermediate could then undergo fragmentation or reaction with a nucleophile present in the medium.

A plausible oxidative mechanism could involve the following steps:

Electron Transfer: The isochroman-1-carbonitrile molecule diffuses to the anode surface and undergoes a one-electron oxidation to form a radical cation.

Intermediate Reaction: This highly reactive intermediate could, for example, lose a proton to form a radical, which is then further oxidized to a cation, or it could react directly with a solvent molecule.

The specific potential at which these events occur provides thermodynamic information about the process. By varying the scan rate in a CV experiment, one can gain insight into the stability of the electrochemically generated intermediates.

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for Isochroman-1-carbonitrile

The following table illustrates plausible data from a cyclic voltammetry experiment, which could be used to probe the electrochemical behavior of isochroman-1-carbonitrile under different conditions.

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Peak Separation (ΔEp) (mV) | Interpretation |

| 50 | 1.85 | N/A | N/A | Irreversible oxidation process. |

| 100 | 1.88 | N/A | N/A | Confirms irreversible nature; peak potential shifts with scan rate. |

| 200 | 1.92 | N/A | N/A | Suggests a fast follow-up chemical reaction after electron transfer. |

| 500 | 1.98 | -1.75 | 2.175 | At high scan rates, a quasi-reversible feature may appear, indicating the radical ion has less time to react. |

Isotopic Labeling Studies to Determine Mechanistic Pathways

Isotopic labeling is an unambiguous method for tracing the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can track the position of that atom in the products and intermediates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Consider a hypothetical reaction where isochroman-1-carbonitrile is formed from 2-(2-bromoethyl)benzaldehyde. To probe the mechanism, one could synthesize starting materials with isotopic labels at specific positions. For example, to confirm the origin of the nitrile carbon, the reaction could be run with potassium cyanide labeled with carbon-13 (K¹³CN).

If the proposed mechanism involves a direct nucleophilic attack of the cyanide ion, the resulting isochroman-1-carbonitrile product would be expected to have the ¹³C label exclusively at the nitrile carbon. Detecting the ¹³C-label at this position in the product via ¹³C-NMR or mass spectrometry would provide strong support for this pathway. Conversely, if scrambling of the label were observed, it would suggest a more complex mechanism involving rearrangements or fragmentation.

Interactive Data Table: Hypothetical Isotopic Labeling Experiment

This table outlines a potential labeling study to confirm the source of the nitrile group in a synthesis of isochroman-1-carbonitrile.

| Labeled Reactant | Isotope | Labeled Position | Expected Product | Analytical Method | Expected Outcome for Proposed Mechanism |

| Potassium Cyanide | ¹³C | Cyanide Carbon | Isochroman-1-¹³C-carbonitrile | ¹³C-NMR, MS | A distinct signal in the ¹³C-NMR spectrum for the nitrile carbon and a +1 m/z shift in the molecular ion peak in MS. |

| 2-(2-bromoethyl)benzaldehyde | ¹³C | Aldehyde Carbon | Isochroman-1-carbonitrile-¹³C | ¹³C-NMR, MS | The ¹³C label appears at the C1 position of the isochroman ring, confirmed by a characteristic chemical shift. |

| 2-(2-bromoethyl)benzaldehyde | ¹⁵N | (Hypothetically from a ¹⁵N source) | Not applicable for this synthesis | N/A | This labeling would be more relevant for reactions of the nitrile group. |

Kinetic Analysis of Rate-Determining Steps and Catalytic Cycles

For a reaction involving isochroman-1-carbonitrile, for instance, its acid-catalyzed hydrolysis to form isochroman-1-carboxylic acid, a kinetic study would be designed to determine the order of the reaction with respect to each reactant (isochroman-1-carbonitrile and H₃O⁺). This is achieved by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

If the reaction were found to be first-order in isochroman-1-carbonitrile and first-order in H₃O⁺, the experimental rate law would be: Rate = k [Isochroman-1-carbonitrile]¹ [H₃O⁺]¹

This rate law would suggest that both molecules are involved in the rate-determining step. A plausible mechanism consistent with this finding would be a slow, rate-determining protonation of the nitrile nitrogen, followed by a fast attack of water and subsequent tautomerization and hydrolysis steps.

Interactive Data Table: Hypothetical Kinetic Data for Hydrolysis of Isochroman-1-carbonitrile

This table presents hypothetical experimental data that could be used to determine the rate law for the hydrolysis reaction.

| Experiment | Initial [Isochroman-1-carbonitrile] (M) | Initial [H₃O⁺] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

From this data, doubling the concentration of isochroman-1-carbonitrile (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the concentration of H₃O⁺ (Exp. 1 vs. 3) also doubles the rate, indicating a first-order dependence on the acid catalyst.

Theoretical Chemistry and Computational Studies of Isochroman 1 Carbonitrile

Electronic Structure Analysis and Reactivity PredictionAn analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. Other calculated parameters would include the molecular electrostatic potential (MEP) map, which indicates regions susceptible to electrophilic or nucleophilic attack, and Mulliken or Natural Bond Orbital (NBO) charges to describe the charge distribution on each atom. A table could list HOMO-LUMO energies and atomic charges.

Without dedicated computational research on Isochroman-1-carbonitrile, the specific data required to build the requested article remains unavailable.

Spectroscopic Characterization Methodologies for Isochroman 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of isochroman-1-carbonitrile. Through a series of one-dimensional and two-dimensional experiments, the complete connectivity and spatial arrangement of atoms can be established.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides detailed information about the electronic environment of protons within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are all indicative of the proton's location and its relationship to neighboring protons.

In a typical ¹H NMR spectrum of isochroman-1-carbonitrile, the aromatic protons on the benzene (B151609) ring appear in the downfield region (typically δ 7.0–7.5 ppm). The specific splitting patterns depend on the substitution pattern of any derivatives. The protons on the isochroman (B46142) core resonate at higher fields. The proton at the C1 position, being adjacent to both the oxygen atom and the electron-withdrawing nitrile group, is expected to be significantly deshielded. The methylene (B1212753) protons at C3 and C4 will appear as distinct multiplets, with their chemical shifts influenced by the oxygen atom and the aromatic ring.

Table 1: Representative ¹H NMR Data for Isochroman-1-carbonitrile Data is hypothetical and based on typical values for related structures.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. libretexts.org In a proton-decoupled spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. uvic.ca The chemical shifts are indicative of the carbon's hybridization and electronic environment. youtube.compressbooks.pub

For isochroman-1-carbonitrile, the carbon of the nitrile group (C≡N) is expected to appear in the characteristic range for nitriles (δ 115–125 ppm). oregonstate.edu The C1 carbon, attached to both oxygen and the nitrile, will be found downfield. The aromatic carbons will resonate in the δ 120–140 ppm region, while the aliphatic carbons of the heterocyclic ring (C3 and C4) will appear upfield. princeton.edu

Table 2: Representative ¹³C NMR Data for Isochroman-1-carbonitrile Data is hypothetical and based on typical values for related structures.

2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For isochroman-1-carbonitrile, COSY would show correlations between the protons on C3 and C4, as well as between adjacent protons on the aromatic ring, helping to map out the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). emerypharma.comyoutube.com This technique allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). emerypharma.comyoutube.com This is particularly crucial for identifying quaternary carbons (those with no attached protons), such as C4a, C8a, and the nitrile carbon, by observing their correlations with nearby protons. For instance, the H1 proton would show an HMBC correlation to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. libretexts.org This is useful for determining the stereochemistry and conformation of isochroman-1-carbonitrile derivatives.

Specialized Nuclei NMR (e.g., ²⁹Si NMR for Silylated Intermediates)

In the synthesis of derivatives of isochroman-1-carbonitrile, silylated intermediates may be employed, for example, to protect a hydroxyl group or to form a silyl (B83357) enol ether. ²⁹Si NMR spectroscopy is a valuable tool for characterizing these intermediates. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment, providing information about the nature of the substituents on the silicon atom. researchgate.net This technique can be used to monitor the progress of reactions involving the introduction or removal of silyl groups, confirming the successful formation of the desired intermediate. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. emerypharma.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. compoundchem.com

The most prominent and diagnostic feature in the IR spectrum of isochroman-1-carbonitrile is the stretching vibration of the nitrile (C≡N) group. This absorption appears as a sharp and intense band in the region of 2260–2240 cm⁻¹. masterorganicchemistry.com The presence of this band is strong evidence for the nitrile functionality. Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), as well as the C-O-C stretching of the ether linkage in the isochroman ring, typically found in the 1250-1050 cm⁻¹ region. pressbooks.pubyoutube.com

Table 3: Key IR Absorption Frequencies for Isochroman-1-carbonitrile

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of isochroman-1-carbonitrile and to gain structural information from its fragmentation patterns. princeton.edu In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of isochroman-1-carbonitrile can then undergo fragmentation, breaking into smaller, charged pieces. libretexts.orglibretexts.org A common fragmentation pathway would be the loss of the nitrile group as a radical (•CN), resulting in a significant peak at M-26. The remaining isochroman cation could undergo further fragmentation, such as the loss of formaldehyde (B43269) (CH₂O) via a retro-Diels-Alder type mechanism, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. princeton.edu

Table 4: Plausible Mass Spectrometry Fragmentation for Isochroman-1-carbonitrile Based on common fragmentation pathways.

Table of Mentioned Compounds

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.govlibretexts.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.

For a novel compound like isochroman-1-carbonitrile, XRD analysis would be crucial for unambiguously establishing its stereochemistry and solid-state conformation. The process involves growing a suitable single crystal, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. springernature.com

The analysis of isochroman-1-carbonitrile would reveal critical structural parameters. The conformation of the dihydropyran ring in the isochroman moiety, which is typically a half-chair or sofa conformation, would be precisely determined. The solid-state structure of the parent compound, isochroman, has been observed, providing a foundational reference for the heterocyclic ring system. researchgate.net Furthermore, the orientation of the nitrile substituent at the C1 position, whether it is in an axial or equatorial position, would be unequivocally established. Intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing, would also be identified.

A summary of the key structural data that would be obtained from an X-ray diffraction analysis of isochroman-1-carbonitrile is presented in the table below.

| Parameter | Description | Expected Information for Isochroman-1-carbonitrile |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic shape and symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal. | Provides detailed information about the symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Precise measurement of C-C, C-O, C-N, and C-H bonds, including the C≡N triple bond. |

| **Bond Angles (°) ** | The angles formed by three connected atoms. | Defines the geometry around each atom, such as the C-C-N angle. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. | Determines the puckering of the isochroman ring and the orientation of substituents. |

| Intermolecular Contacts | The distances between atoms of adjacent molecules in the crystal. | Identifies non-covalent interactions like hydrogen bonds or van der Waals forces. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, creating a unique "vibrational fingerprint". nist.gov It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. These frequency shifts correspond to specific molecular motions, such as the stretching and bending of chemical bonds.

For isochroman-1-carbonitrile, the Raman spectrum would exhibit a series of characteristic bands corresponding to its distinct functional groups and skeletal structure. One of the most prominent and easily identifiable signals would be from the nitrile group (C≡N). The C≡N stretching vibration gives rise to a sharp and intense Raman band, typically appearing in the 2200-2260 cm⁻¹ region, a spectral window that is often free from other interfering signals. researchgate.netfao.org This makes it an excellent diagnostic peak for confirming the presence of the nitrile functionality.

Other key vibrational modes for isochroman-1-carbonitrile would include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, corresponding to the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Arising from the CH₂ groups of the dihydropyran ring, usually found in the 2800-3000 cm⁻¹ range.

Aromatic Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching and bending of the carbon-carbon bonds within the benzene ring.

C-O Stretching: Vibrations associated with the ether linkage in the isochroman ring, typically appearing in the 1000-1300 cm⁻¹ region.

Skeletal Deformations: A complex series of bands at lower frequencies (<1000 cm⁻¹) that constitute the unique fingerprint region, corresponding to the bending and deformation of the entire molecular skeleton.

The table below summarizes the expected characteristic Raman bands for isochroman-1-carbonitrile.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected Intensity |

| C≡N Stretch | Nitrile | 2200 - 2260 | Strong, Sharp |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | CH₂ (Isochroman Ring) | 2800 - 3000 | Medium |

| Aromatic C=C Ring Stretch | Benzene Ring | 1400 - 1600 | Medium to Strong |

| C-O-C Stretch | Ether (Isochroman Ring) | 1000 - 1300 | Medium |

| Molecular Skeleton Bending | Full Molecule | < 1000 | Variable |

Derivatization Strategies in the Study of Isochroman 1 Carbonitrile

Analytical Derivatization for Enhanced Detection and Separation

Analytical derivatization aims to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical technique. For Isochroman-1-carbonitrile, this can involve strategies to improve its volatility for gas chromatography or to enhance its ionization efficiency for mass spectrometry.

In LC-MS analysis, derivatization is often employed to improve the ionization efficiency of a target compound, leading to enhanced sensitivity. While Isochroman-1-carbonitrile possesses a nitrogen atom that can be protonated, its ionization efficiency in electrospray ionization (ESI) may be limited. Chemical derivatization can introduce a more readily ionizable group into the molecule.

One common strategy involves the hydrolysis of the nitrile group to a carboxylic acid (Isochroman-1-carboxylic acid). This resulting carboxylic acid can then be derivatized with a reagent that introduces a permanently charged or easily ionizable moiety. For instance, coupling the carboxylic acid with a compound containing a quaternary ammonium (B1175870) group would result in a derivative with a permanent positive charge, significantly enhancing its response in positive-ion ESI-MS. Alternatively, reagents that introduce a basic nitrogen functionality, such as a pyridine (B92270) or piperidine (B6355638) ring, can also improve ionization.

A simple and practical derivatization procedure for carboxylic acids involves the use of 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov This reaction creates an amide linkage and introduces a highly basic pyridine ring, which is readily protonated in the ESI source. The resulting derivatives show significantly increased detection responses in positive-ion mode. nih.gov

Table 1: Potential LC-MS Derivatization Strategies for Isochroman-1-carbonitrile (via its carboxylic acid derivative)

| Derivatization Target | Reagent Class | Example Reagent | Resulting Functional Group | Purpose |

| Carboxylic Acid | Amine Coupling Agents | 2-Picolylamine (PA) | Amide with a basic pyridine moiety | Enhance positive ionization |

| Carboxylic Acid | Quaternary Ammonium Halides | Girard's Reagent T | Ester with a permanent positive charge | Enhance positive ionization |

| Carboxylic Acid | N-Hydroxysuccinimide Esters | N,N-Diisopropylethylamine | Activated ester for further reaction | Intermediate for labeling |

For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. While Isochroman-1-carbonitrile itself may possess sufficient volatility for GC analysis, its derivatives, particularly the hydrolysis product Isochroman-1-carboxylic acid, are non-volatile and require derivatization.

The primary strategy for the GC-MS analysis of carboxylic acids is their conversion into more volatile esters. Methylation is a common approach, which can be achieved using various reagents such as diazomethane, trimethylsilyldiazomethane, or by heating with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃).

Another widely used method is silylation, which involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting trimethylsilyl ester of Isochroman-1-carboxylic acid would be significantly more volatile and suitable for GC-MS analysis.

Table 2: Potential GC-MS Derivatization Strategies for Isochroman-1-carbonitrile Derivatives

| Derivative of Isochroman-1-carbonitrile | Derivatization Method | Reagent | Resulting Derivative | Purpose |

| Isochroman-1-carboxylic acid | Esterification (Methylation) | Methanol/BF₃ | Methyl isochroman-1-carboxylate | Increase volatility |

| Isochroman-1-carboxylic acid | Silylation | BSTFA | Trimethylsilyl isochroman-1-carboxylate | Increase volatility and thermal stability |

| Isochroman-1-methanamine | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-(isochroman-1-ylmethyl)trifluoroacetamide | Improve chromatographic properties |

Chemical Derivatization for Structural Elucidation and Confirmation

Chemical derivatization plays a crucial role in the structural elucidation of unknown compounds by providing additional data points for spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By selectively modifying a functional group, changes in the spectroscopic data can confirm the presence of that group and provide information about its chemical environment.

For Isochroman-1-carbonitrile, converting the nitrile group to other functionalities can help confirm the initial structural assignment. For example, the hydrolysis of the nitrile to a carboxylic acid would result in the disappearance of the nitrile signal in the ¹³C NMR spectrum (typically around 115-125 ppm) and the appearance of a new signal for the carboxylic acid carbon (around 170-185 ppm). libretexts.org In the ¹H NMR spectrum, the appearance of a broad, downfield signal for the carboxylic acid proton (typically >10 ppm) would also be indicative of this transformation. libretexts.org

Similarly, reduction of the nitrile to a primary amine (Isochroman-1-methanamine) would lead to characteristic changes in the NMR spectra. The carbon atom of the former nitrile group would shift significantly upfield in the ¹³C NMR spectrum, and new signals corresponding to the aminomethyl protons would appear in the ¹H NMR spectrum.

Mass spectrometry of these derivatives would also provide confirmatory evidence. The mass spectrum of the carboxylic acid derivative would show a molecular ion peak corresponding to the addition of the elements of two water molecules and the loss of a nitrogen atom compared to the parent nitrile. The amine derivative would show a molecular ion corresponding to the addition of four hydrogen atoms.

Functional Group Interconversions of the Nitrile Moiety for Characterization

The conversion of the nitrile group in Isochroman-1-carbonitrile into other functional groups is a key strategy for its chemical characterization. These transformations not only provide derivatives for analytical and structural studies but also confirm the reactivity of the nitrile moiety.

Hydrolysis to Isochroman-1-carboxylic acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlumenlearning.com Heating Isochroman-1-carbonitrile in the presence of an aqueous acid (e.g., sulfuric acid or hydrochloric acid) or a base (e.g., sodium hydroxide) will yield Isochroman-1-carboxylic acid. libretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Partial Hydrolysis to Isochroman-1-carboxamide: Under milder acidic or basic conditions, it is possible to stop the hydrolysis at the amide stage, yielding Isochroman-1-carboxamide. lumenlearning.com This reaction can be useful for confirming the presence of the nitrile group, as the amide will have distinct spectroscopic properties from both the nitrile and the carboxylic acid.

Reduction to Isochroman-1-methanamine: The nitrile group can be reduced to a primary amine by treatment with a strong reducing agent such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comopenstax.org This reaction converts the carbon-nitrogen triple bond into a carbon-nitrogen single bond, yielding Isochroman-1-methanamine. This transformation is a definitive test for the presence of a nitrile group and provides a basic derivative that can be further functionalized or analyzed.

Table 3: Key Functional Group Interconversions of Isochroman-1-carbonitrile

| Reaction | Reagents and Conditions | Product |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻, heat | Isochroman-1-carboxylic acid |

| Partial Hydrolysis | H₂O, mild H⁺ or OH⁻ | Isochroman-1-carboxamide |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Isochroman-1-methanamine |

Applications of Isochroman 1 Carbonitrile in Advanced Organic Synthesis

Isochroman-1-carbonitrile as a Versatile Synthetic Intermediate

The nitrile functional group is well-known for its versatility. In theory, the carbonitrile moiety of Isochroman-1-carbonitrile could be transformed into a variety of other functional groups, making the compound a useful intermediate. Potential, though undocumented, transformations include:

Hydrolysis: The nitrile could be hydrolyzed under acidic or basic conditions to yield Isochroman-1-carboxylic acid, which could then participate in further reactions such as esterification or amidation.

Reduction: The nitrile could be reduced to form Isochroman-1-methanamine, introducing a primary amine for subsequent derivatization.

Organometallic Addition: Grignard or organolithium reagents could add to the nitrile to form ketones after hydrolysis.

Construction of Complex Polyheterocyclic Systems (e.g., Spiro-annelated Isochromanones)

The isochroman (B46142) framework is a core component of many biologically active molecules. While methods exist for creating complex systems like spiro-annelated isochromanones, current research does not indicate that Isochroman-1-carbonitrile is a common starting material for these syntheses. Such constructions typically involve different synthetic strategies and starting materials.

Late-Stage Functionalization Strategies Utilizing the Carbonitrile

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex molecules to fine-tune their properties. The carbonitrile group is an excellent handle for LSF, as it can be converted into amides, carboxylic acids, or bioisosteric groups like tetrazoles. Applying this to a molecule containing an Isochroman-1-carbonitrile core in the final steps of a synthesis is theoretically feasible but is not a strategy that has been described in published studies.

Development of Novel Synthetic Building Blocks for Chemical Libraries

A chemical library is a collection of diverse molecules used for high-throughput screening in drug discovery. Isochroman-1-carbonitrile could serve as a scaffold for such a library. By systematically applying reactions to the carbonitrile group and potentially to the isochroman ring, a diverse set of novel building blocks could be generated. This would allow for the exploration of the structure-activity relationship (SAR) of isochroman-based compounds. Despite this potential, there is no available literature detailing the use of Isochroman-1-carbonitrile for this specific purpose.

Q & A

Q. How can researchers optimize reaction yields in multi-step syntheses of Isochroman-1-carbonitrile derivatives?

- Methodological Answer : Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Apply response surface methodology (RSM) to identify optimal conditions. For air/moisture-sensitive steps, employ Schlenk techniques or gloveboxes. Report yields with error margins (±5%) from triplicate runs .

Literature and Data Management

Q. What criteria should guide the selection of primary literature for benchmarking Isochroman-1-carbonitrile studies?

- Methodological Answer : Prioritize peer-reviewed articles with full experimental details (e.g., SI files for NMR spectra). Exclude studies lacking purity data (e.g., elemental analysis). Use databases like Reaxys or SciFinder for comprehensive searches, and cross-reference patents for synthetic innovations .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for Isochroman-1-carbonitrile data?

- Methodological Answer : Deposit raw data (spectra, crystallographic files) in repositories like Zenodo or ChemRxiv. Use standardized metadata (e.g., DOI, InChIKey) and format datasets according to ISA-Tab guidelines. Cite all software tools (e.g., Gaussian version, DFT parameters) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.